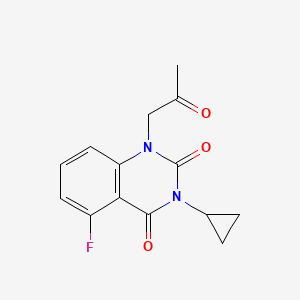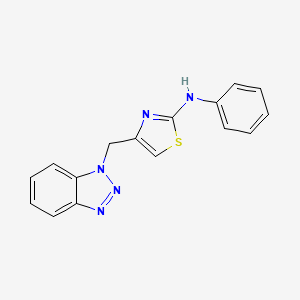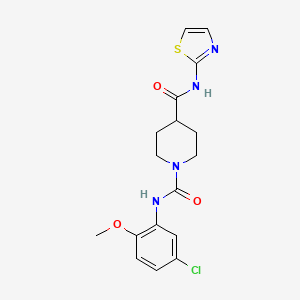
3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its biological activity and has demonstrated promising results in treating various diseases.
科学的研究の応用
Synthesis Techniques and Reactivity
- A study by Tran et al. (2005) describes the synthesis of 3-amino-1H-quinazoline-2,4-diones, a similar compound, indicating the potential synthetic routes and reactivity of related quinazoline derivatives (Tran et al., 2005).
- German et al. (2008) explored the use of gyrase resistance mutants in guiding the selection of quinazoline-2,4-diones, showcasing their potential in antimicrobial research (German et al., 2008).
- Collis et al. (1997) discussed the generation and trapping of cyclopropa-fused quinones, which could be relevant in understanding the reactivity of compounds like 3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione (Collis et al., 1997).
Biological Activities and Potential Applications
- Santos-Ballardo et al. (2020) synthesized and evaluated quinazoline-2,4-diones for their α-amylase and α-glucosidase inhibitory activity, suggesting their potential in antidiabetic therapies (Santos-Ballardo et al., 2020).
- Kimura et al. (2012) described the use of quinazoline-2,4-diones in the chemical fixation of CO2, indicating their utility in environmental chemistry applications (Kimura et al., 2012).
- Gütschow et al. (1995) reported on the antiviral activity of quinazoline-2,4-dione derivatives, highlighting their potential in antiviral drug development (Gütschow et al., 1995).
- Gürsoy et al. (2003) synthesized quinazolinone derivatives and evaluated their cytotoxicity, suggesting their application in cancer research (Gürsoy et al., 2003).
Advanced Synthesis and Chemical Studies
- Klásek et al. (2003) found novel synthetic pathways for quinazoline-2,4-diones, which may be relevant for synthesizing specific derivatives like this compound (Klásek et al., 2003).
- Tenbrink et al. (1994) investigated GABAA/benzodiazepine receptor binding in compounds including quinoxaline derivatives, which could inform the pharmacological properties of similar quinazoline-2,4-diones (Tenbrink et al., 1994).
特性
IUPAC Name |
3-cyclopropyl-5-fluoro-1-(2-oxopropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-8(18)7-16-11-4-2-3-10(15)12(11)13(19)17(14(16)20)9-5-6-9/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACQOUWJHMRCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(C(=CC=C2)F)C(=O)N(C1=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2637543.png)
![1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2637546.png)



![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2637553.png)
![3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637556.png)
![3-[(2,6-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2637558.png)
![N-(methylethyl)-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}a cetamide](/img/structure/B2637560.png)
![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzenesulfonamide](/img/structure/B2637561.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2637564.png)
![3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2637565.png)
![8-(3-((3-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637566.png)
